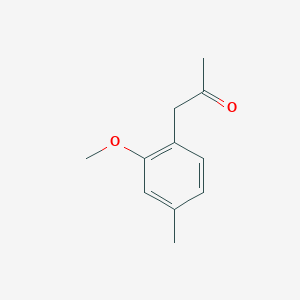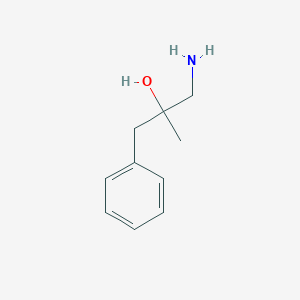
2-(Difluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzoic acid with an aminating agent. The process begins with the acyl chlorination of the benzoic acid using a chlorinating agent and an acid-binding agent. The resulting 2-fluoro-6-(trifluoromethyl)benzoyl chloride is then amidated to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-pressure reactions and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2-(Difluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its therapeutic effects .
Similar Compounds:
2-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Fluorobenzamide: Contains a single fluorine atom attached to the benzamide structure.
2-Chlorobenzamide: Features a chlorine atom instead of a fluorine atom
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-(difluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
UJTDXEYKHSJIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)



